N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide
CAS No.: 1226443-63-5
Cat. No.: VC11982963
Molecular Formula: C18H13N3O2S
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226443-63-5 |
|---|---|
| Molecular Formula | C18H13N3O2S |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide |
| Standard InChI | InChI=1S/C18H13N3O2S/c1-23-15-10-9-11-5-4-7-13(16(11)21-15)19-17(22)18-20-12-6-2-3-8-14(12)24-18/h2-10H,1H3,(H,19,22) |
| Standard InChI Key | FKVRRINBXHYOPD-UHFFFAOYSA-N |
| SMILES | COC1=NC2=C(C=CC=C2NC(=O)C3=NC4=CC=CC=C4S3)C=C1 |
| Canonical SMILES | COC1=NC2=C(C=CC=C2NC(=O)C3=NC4=CC=CC=C4S3)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Analysis
N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide features a quinoline core substituted with a methoxy group at position 2 and linked via an amide bond to a benzothiazole moiety at position 8 (Figure 1). The quinoline system provides a planar aromatic structure capable of intercalation with biological targets, while the benzothiazole group introduces sulfur-containing heterocyclic diversity, enhancing potential interactions with enzymatic active sites .
The methoxy substituent at position 2 likely influences electronic distribution across the quinoline ring, modulating solubility and binding affinity. Computational modeling of analogous compounds suggests that the carboxamide bridge adopts a conformation that optimizes hydrogen bonding with target proteins .
Synthetic Methodologies
Reaction Pathways
The synthesis of N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide can be inferred from established procedures for related benzothiazole-quinoline hybrids . A typical route involves:
-
Preparation of 2-methoxyquinolin-8-amine:
Starting from 8-nitroquinoline, methoxy introduction via nucleophilic substitution followed by nitro group reduction yields the amine precursor . -
Benzothiazole-2-carbonyl chloride synthesis:
Benzothiazole-2-carboxylic acid undergoes chlorination using thionyl chloride or oxalyl chloride under anhydrous conditions . -
Amide coupling:
Reacting 2-methoxyquinolin-8-amine with benzothiazole-2-carbonyl chloride in the presence of a base (e.g., triethylamine) forms the target compound (Scheme 1) .
Key optimization parameters:
-
Reaction temperature: 0–25°C to minimize side reactions
-
Solvent: Dichloromethane or THF for improved amide bond formation
Biological Activity and Mechanism of Action
Cytotoxicity Profiles
While direct cytotoxicity data for N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide are unavailable, structurally similar compounds demonstrate potent anticancer activity (Table 1) :
| Compound | MIA PaCa-2 (IC₅₀, μM) | Panc-1 (IC₅₀, μM) | HUVEC (IC₅₀, μM) |
|---|---|---|---|
| QN519 (Quinoline-pyrazine) | 0.5 ± 0.18 | 1.8 ± 0.35 | 9.4 ± 0.51 |
| 9b (Benzothiazole-indole) | 0.32 ± 0.11 | 0.85 ± 0.20 | 1.2 ± 0.30 |
| Gemcitabine (Control) | 0.11 ± 0.07 | 0.20 ± 0.10 | 0.05 ± 0.02 |
The benzothiazole moiety in analog 9b enhances cytotoxicity 3–5 fold compared to pyrazine-containing QN519, suggesting that N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide may exhibit superior potency .
Molecular Targets
Molecular docking studies of benzothiazole-carboxamide hybrids reveal strong interactions with:
-
VEGFR-2 tyrosine kinase: Hydrogen bonding with Cys919 and π-π stacking with Phe1047
-
DNA topoisomerase II: Intercalation between guanine-cytosine base pairs
-
STAT3 signaling pathway: Disruption of SH2 domain phosphorylation
The methoxy group in position 2 likely enhances hydrophobic interactions with kinase ATP-binding pockets, while the benzothiazole sulfur participates in covalent binding to cysteine residues .
Structure-Activity Relationships (SAR)
Critical structural determinants of activity include:
-
Quinoline substitution pattern: 8-position linkage maximizes target engagement vs. 5- or 6-position analogs
-
Benzothiazole electronics: Electron-withdrawing groups at position 6 improve kinase inhibition by 40–60%
-
Amide bridge conformation: Trans orientation optimizes hydrogen bonding network with Asp1046 in VEGFR-2
Modification studies demonstrate that:
-
Methylation of the quinoline nitrogen reduces potency by 80%
-
Replacement of benzothiazole with benzimidazole decreases cytotoxicity 3-fold
-
Elongation of the carboxamide linker abolishes activity in >90% of cases
Pharmacokinetic and Toxicological Considerations
Predicted properties based on analog data:
-
LogP: 2.8–3.1 (optimal for blood-brain barrier penetration)
-
Plasma protein binding: 92–95%
-
Metabolic pathways: CYP3A4-mediated oxidation at quinoline C-5 position
Acute toxicity studies in murine models show:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume